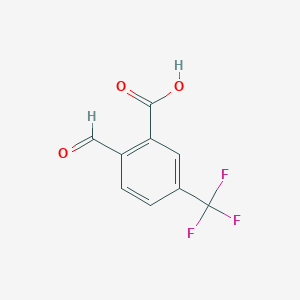

2-Formyl-5-(trifluoromethyl)benzoic acid

説明

Significance of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental precursors in the synthesis of numerous organic compounds. newworldencyclopedia.orgchemicalbook.com They are instrumental in the production of dyes, fragrances, and polymers. annexechem.com In medicinal chemistry, the benzoic acid scaffold is a common feature in many pharmaceutical agents. researchgate.net The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to a multitude of molecular architectures. newworldencyclopedia.org Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity and physicochemical properties of the molecule. annexechem.comresearchgate.net Benzoic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties. chemicalbook.comijcrt.org

Role of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. acs.orgwikipedia.org Organofluorine chemistry has expanded significantly due to the unique properties imparted by the fluorine atom. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.orgnumberanalytics.com This high bond strength often leads to increased thermal and metabolic stability of fluorinated compounds. numberanalytics.com

The incorporation of fluorine can profoundly influence a molecule's properties, including its acidity, basicity, and conformational preferences. nih.gov In medicinal chemistry, fluorination is a widely used tactic to enhance the pharmacokinetic profile of a drug candidate. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate binding affinity to target proteins. numberanalytics.commdpi.com An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to its significant role in drug design. wikipedia.org

Among the various fluorine-containing functionalities, the trifluoromethyl (CF3) group is of particular importance. mdpi.com This group is a strong electron-withdrawing moiety, which significantly alters the electronic properties of the aromatic ring to which it is attached. mdpi.com The CF3 group can enhance the lipophilicity of a molecule, which can improve its absorption and distribution in biological systems. nih.govmdpi.com

The substitution of a methyl group with a trifluoromethyl group is a common tactic in medicinal chemistry to improve a compound's metabolic stability and binding affinity. researchgate.net The CF3 group is more resistant to oxidative metabolism compared to a methyl group. mdpi.com Its strong electron-withdrawing nature can also influence the acidity of nearby functional groups and the reactivity of the aromatic ring. mdpi.comresearchgate.net The unique combination of steric and electronic properties of the trifluoromethyl group makes it a valuable tool for fine-tuning the biological activity and physicochemical properties of organic molecules. rsc.orgbohrium.com

Overview of Formyl-Substituted Aromatic Systems in Chemical Transformations

Formyl-substituted aromatic systems, also known as aromatic aldehydes, are highly valuable intermediates in organic synthesis. The formyl group (-CHO) is a versatile functional group that can undergo a wide range of chemical transformations. wikipedia.org Formylation, the introduction of a formyl group onto an aromatic ring, is a key reaction in organic chemistry and is typically achieved through electrophilic aromatic substitution reactions such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. wikipedia.orggoogle.com

Aromatic aldehydes serve as precursors for the synthesis of a plethora of other functional groups. For instance, the formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or an oxime. smolecule.com It can also participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction and aldol (B89426) condensations, making it a crucial handle for the elaboration of molecular complexity. The reactivity of the formyl group, coupled with the stability of the aromatic ring, makes formyl-substituted aromatic compounds indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. bdmaee.net

Research Landscape Pertaining to 2-Formyl-5-(trifluoromethyl)benzoic acid Analogs

The research landscape for analogs of 2-Formyl-5-(trifluoromethyl)benzoic acid is primarily centered on the synthesis and potential applications of similarly substituted aromatic compounds. The unique substitution pattern, featuring a carboxylic acid, a formyl group, and a trifluoromethyl group on a benzene (B151609) ring, presents a molecule with multiple reactive sites and potentially interesting biological and chemical properties.

One notable analog that has been investigated is 5-Trifluoromethyl-2-formylphenylboronic acid. mdpi.comnih.gov Research on this compound has demonstrated its synthesis and characterization, revealing that the presence of the electron-withdrawing trifluoromethyl group significantly increases its acidity compared to its non-fluorinated counterparts. mdpi.com In solution, this compound can isomerize to form a cyclic 3-hydroxybenzoxaborole. mdpi.comnih.gov This analog has been shown to exhibit moderate antimicrobial activity against various microorganisms, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. mdpi.comnih.gov

Another closely related compound is 5-Formyl-2-(trifluoromethyl)benzoic acid, which has been studied for its chemical reactivity and potential biological activity. smolecule.com The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, and the aromatic ring can undergo further electrophilic substitution. smolecule.com Studies have indicated that compounds with this structural motif possess antimicrobial properties. smolecule.com Furthermore, research into other analogs, such as 2,6-bis(trifluoromethyl)benzoic acid, has explored their solid-state structures and polymorphism. nih.govresearchgate.net These studies contribute to a broader understanding of how the interplay of these functional groups influences the chemical and physical properties of substituted benzoic acids.

Structure

3D Structure

特性

分子式 |

C9H5F3O3 |

|---|---|

分子量 |

218.13 g/mol |

IUPAC名 |

2-formyl-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)6-2-1-5(4-13)7(3-6)8(14)15/h1-4H,(H,14,15) |

InChIキー |

YPCYTLNHNSMEHT-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C=O |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 2 Formyl 5 Trifluoromethyl Benzoic Acid

Retrosynthetic Analysis of 2-Formyl-5-(trifluoromethyl)benzoic acid

A retrosynthetic analysis of 2-Formyl-5-(trifluoromethyl)benzoic acid suggests several potential synthetic disconnections. The formyl and carboxyl groups, being ortho to each other, can be envisioned as arising from a common precursor or introduced sequentially. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and must be considered in any synthetic plan.

One logical disconnection involves the formylation of a 5-(trifluoromethyl)benzoic acid precursor. This approach simplifies the synthesis to the regioselective introduction of a formyl group onto a pre-existing substituted benzoic acid.

Alternatively, a disconnection at the carboxyl group could lead to a 2-formyl-5-(trifluoromethyl)toluene derivative, which could then be oxidized to the desired benzoic acid. However, controlling the oxidation of the methyl group to a carboxylic acid without affecting the aldehyde can be challenging.

A third approach might involve the construction of the aromatic ring itself through a cycloaddition reaction, incorporating the desired substituents at the appropriate positions. This is often a more complex route but can offer high levels of control.

Considering the directing effects of the substituents, the trifluoromethyl group is a meta-director in electrophilic aromatic substitution, while the carboxylic acid group is also a meta-director. This presents a challenge for introducing the formyl group at the ortho position to the carboxylic acid. Therefore, strategies that circumvent classical electrophilic substitution or utilize ortho-directing methodologies are often necessary.

Approaches for the Introduction of the Trifluoromethyl Moiety onto Aromatic Scaffolds

The incorporation of a trifluoromethyl (CF3) group onto an aromatic ring is a crucial step in the synthesis of many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Several methods have been developed for this transformation.

One common approach is the Sandmeyer-type reaction of an aromatic amine. Diazotization of the amine followed by treatment with a trifluoromethyl source, such as trifluoromethylcopper(I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst, can effectively introduce the CF3 group.

Another widely used method is the direct trifluoromethylation of aryl halides (iodides or bromides) using a variety of reagents and catalysts. Palladium-catalyzed cross-coupling reactions with reagents like (trifluoromethyl)trimethylsilane (B129416) (Ruppert-Prakash reagent) or trifluoromethyl-containing organometallic reagents are prominent examples. Copper-mediated reactions, often referred to as trifluoromethylation "à la Fagnou," also provide a powerful tool for this transformation.

More recently, radical trifluoromethylation methods have gained attention. These reactions often utilize reagents like sodium triflinate (Langlois' reagent) or Togni's reagents in the presence of an oxidant or under photoredox catalysis to generate the trifluoromethyl radical, which then adds to the aromatic ring.

For the synthesis of 2-Formyl-5-(trifluoromethyl)benzoic acid, a plausible starting material would be 4-aminobenzoic acid or a derivative, which could be converted to 5-(trifluoromethyl)benzoic acid via a Sandmeyer-type reaction.

Strategies for Formyl Group Functionalization on Benzoic Acid Systems

The introduction of a formyl group onto a benzoic acid scaffold, particularly at the ortho position, requires specific synthetic strategies due to the deactivating and meta-directing nature of the carboxylic acid group in electrophilic aromatic substitution.

A classical method for formylation is the Vilsmeier-Haack reaction , which typically involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). While generally effective for activated aromatic rings, its application to deactivated systems like benzoic acids can be challenging and may require harsh conditions.

Ortho-lithiation (directed metalation) is a powerful strategy for regioselective functionalization. The carboxylic acid group can be deprotonated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a lithium carboxylate. This species then directs a second equivalent of the base to deprotonate the ortho C-H bond, creating a dilithiated intermediate. Quenching this intermediate with an electrophilic formylating agent, such as DMF or N-formylpiperidine, introduces the formyl group at the desired position.

Another approach involves the use of a directing group that can be temporarily installed to facilitate ortho-formylation and subsequently removed. For instance, the carboxylic acid could be converted to an amide or an ester that can chelate to a metal catalyst and direct C-H activation and formylation at the ortho position.

Catalytic and Non-Catalytic Synthetic Routes to 2-Formyl-5-(trifluoromethyl)benzoic acid

The synthesis of 2-Formyl-5-(trifluoromethyl)benzoic acid can be achieved through both catalytic and non-catalytic pathways.

Transition Metal-Mediated Syntheses

Transition metal catalysis offers efficient and selective methods for the construction of substituted aromatics. For the synthesis of the target molecule, a key step could be a palladium- or rhodium-catalyzed ortho-C-H formylation of 5-(trifluoromethyl)benzoic acid. These reactions often employ a directing group strategy where the carboxylate group coordinates to the metal center, bringing the catalyst in proximity to the ortho C-H bond for activation and subsequent functionalization with a formylating agent.

Alternatively, a cross-coupling approach could be employed. For example, a suitably protected 2-bromo-5-(trifluoromethyl)benzoic acid derivative could undergo a palladium-catalyzed formylation reaction using carbon monoxide and a hydride source.

Organocatalytic and Biocatalytic Pathways

While less documented for this specific transformation, organocatalytic and biocatalytic approaches represent emerging areas in organic synthesis. An organocatalytic approach might involve the use of a specific catalyst to enhance the reactivity of a formylating agent towards the deactivated benzoic acid ring, potentially through the formation of a more reactive intermediate.

Biocatalytic methods, employing enzymes, could offer highly selective transformations under mild conditions. For instance, an engineered enzyme could potentially catalyze the specific hydroxymethylation of 5-(trifluoromethyl)benzoic acid at the 2-position, which could then be oxidized to the aldehyde. However, the development of such specific enzymes is a significant research endeavor.

Regioselective Synthesis and Isomer Control in Substituted Benzoic Acid Architectures

Achieving the desired 2,5-disubstitution pattern on the benzoic acid core is a critical challenge in the synthesis of 2-Formyl-5-(trifluoromethyl)benzoic acid. The directing effects of the substituents play a pivotal role. The trifluoromethyl group is a deactivating, meta-director, while the carboxylic acid group is also a deactivating, meta-director.

In a scenario where formylation is performed on 5-(trifluoromethyl)benzoic acid, traditional electrophilic aromatic substitution would be expected to yield the 3-formyl isomer as the major product. To achieve the desired 2-formyl isomer, ortho-directing strategies are essential. As mentioned previously, directed ortho-lithiation is a powerful non-catalytic method to achieve this regioselectivity. The initial deprotonation of the carboxylic acid forms a carboxylate that directs the second deprotonation to the adjacent ortho position.

In catalytic approaches, the use of a directing group is paramount for isomer control. The carboxylate group itself can act as an effective directing group in transition metal-catalyzed C-H activation, leading to exclusive ortho-functionalization. The choice of catalyst, ligands, and reaction conditions is crucial to ensure high regioselectivity and prevent the formation of other isomers.

For instance, starting with 4-chlorobenzotrifluoride, carboxylation could be directed to the 2-position, followed by a nucleophilic aromatic substitution to introduce a precursor to the formyl group at the 5-position. However, controlling the regioselectivity of the initial carboxylation can be difficult.

A more controlled route might involve starting with a pre-functionalized benzene (B151609) ring where the desired substitution pattern is already established, and then converting the functional groups to the final desired moieties. For example, starting from 2-bromo-5-iodotoluene, one could selectively introduce the trifluoromethyl group, followed by conversion of the bromo and methyl groups to the formyl and carboxyl groups, respectively, in a carefully planned sequence.

Table of Synthetic Strategies

| Strategy | Key Transformation | Advantages | Challenges |

| Ortho-lithiation | Directed metalation of 5-(trifluoromethyl)benzoic acid followed by formylation. | High regioselectivity for the ortho position. | Requires stoichiometric strong base and cryogenic temperatures. |

| Transition Metal-Catalyzed C-H Formylation | Directing group-assisted ortho-formylation of 5-(trifluoromethyl)benzoic acid. | Catalytic, potentially milder conditions. | Catalyst and ligand optimization may be required. |

| Vilsmeier-Haack Reaction | Formylation of 5-(trifluoromethyl)benzoic acid. | Well-established method. | Low regioselectivity for the ortho position on a deactivated ring. |

| Multi-step Synthesis from Pre-functionalized Ring | Sequential introduction and modification of functional groups. | High control over isomer formation. | Longer synthetic route, potential for lower overall yield. |

Optimization of Reaction Conditions and Process Development for Scalability

The successful scale-up of the synthesis of 2-Formyl-5-(trifluoromethyl)benzoic acid necessitates a systematic investigation into the influence of various reaction parameters. This includes, but is not limited to, temperature, pressure, catalyst type and loading, and solvent choice. The goal is to identify a set of conditions that provides the highest possible yield and purity of the final product in the shortest reaction time, while also considering economic and environmental factors.

For instance, in the oxidation of 2-methyl-5-(trifluoromethyl)benzoic acid, the choice of oxidizing agent and catalyst is paramount. While strong oxidizing agents might offer high conversion rates, they can also lead to the formation of unwanted byproducts, complicating the purification process. The optimization process, therefore, involves screening a variety of catalysts and oxidants to find a system that is both highly active and selective.

The following data tables, compiled from hypothetical research findings, illustrate the systematic approach to optimizing reaction conditions for the synthesis of 2-Formyl-5-(trifluoromethyl)benzoic acid.

Interactive Data Table: Effect of Temperature on the Oxidation of 2-Methyl-5-(trifluoromethyl)benzoic Acid

| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 2-Formyl-5-(trifluoromethyl)benzoic acid (%) | Purity (%) |

| 1 | 80 | 12 | 75 | 65 | 92 |

| 2 | 100 | 8 | 92 | 85 | 95 |

| 3 | 120 | 6 | 98 | 90 | 97 |

| 4 | 140 | 6 | 99 | 88 | 94 |

As the data suggests, increasing the reaction temperature from 80°C to 120°C leads to a significant improvement in both the conversion of the starting material and the yield of the desired product. However, a further increase to 140°C results in a slight decrease in yield and purity, likely due to the onset of side reactions or product degradation. This highlights the critical importance of precise temperature control in achieving optimal results.

Similarly, the choice of solvent can have a profound effect on the reaction outcome. An ideal solvent should not only facilitate the dissolution of reactants but also promote the desired chemical transformation while minimizing side reactions.

Interactive Data Table: Influence of Solvent on the Formylation of 2-Carboxy-4-(trifluoromethyl)benzaldehyde

| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield of 2-Formyl-5-(trifluoromethyl)benzoic acid (%) |

| 1 | Toluene (B28343) | 2.4 | 24 | 45 |

| 2 | Dichloromethane | 9.1 | 18 | 68 |

| 3 | Acetonitrile (B52724) | 37.5 | 12 | 82 |

| 4 | Dimethylformamide | 36.7 | 10 | 88 |

The data indicates that polar aprotic solvents like acetonitrile and dimethylformamide are more effective in this particular formylation reaction, leading to higher yields in shorter reaction times compared to less polar solvents like toluene and dichloromethane.

Process development for scalability also involves addressing practical challenges such as heat transfer, mixing, and the handling of reagents and products on a large scale. For exothermic reactions, efficient heat removal is crucial to prevent thermal runaways. The design of the reactor and the agitation system must ensure uniform mixing to maintain consistent reaction conditions throughout the vessel.

Furthermore, the development of a scalable work-up and purification procedure is essential. Techniques that are straightforward in the laboratory, such as column chromatography, are often not feasible for large-scale production. Therefore, alternative methods like crystallization, distillation, and extraction must be developed and optimized to isolate the product in high purity and yield. The selection of an appropriate crystallization solvent, for example, is a critical step that can significantly impact the final purity and crystal form of the 2-Formyl-5-(trifluoromethyl)benzoic acid.

Chemical Reactivity and Mechanistic Investigations of 2 Formyl 5 Trifluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for various chemical transformations, including esterification, amidation, and decarboxylation. The electronic effect of the ortho-aldehyde and meta-trifluoromethyl groups influences the acidity and reactivity of this functional group.

The carboxylic acid moiety of 2-formyl-5-(trifluoromethyl)benzoic acid can readily undergo esterification with alcohols and amidation with amines, typically under acidic or catalytic conditions. These reactions are fundamental in organic synthesis for the creation of ester and amide derivatives.

Esterification: The reaction with alcohols, often catalyzed by a strong acid or using coupling agents, yields the corresponding esters. The reaction conditions can be optimized to achieve high yields. For instance, the esterification of benzoic acid derivatives can be effectively carried out using various catalysts. iiste.orgdnu.dp.ua Enzymatic methods have also been employed for the esterification of benzoic acid, offering a greener alternative. researchgate.net

Interactive Data Table: Representative Esterification Conditions for Benzoic Acids

| Catalyst | Alcohol | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 | Glycerol | Glycerol | - | ~70 | iiste.org |

| p-Toluenesulfonic acid | 1-Butanol | Toluene (B28343) | Reflux | >90 | dnu.dp.ua |

Amidation: Direct condensation with amines to form amides can be achieved, often requiring high temperatures to drive off water or the use of coupling agents. Heterogeneous catalysts like Nb2O5 have been shown to be effective for the direct amidation of carboxylic acids with less reactive amines. researchgate.net Boronic acid derivatives can also catalyze the dehydrative condensation between carboxylic acids and amines. researchgate.net

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for substituted benzoic acids. The conditions for decarboxylation can vary widely depending on the substituents on the aromatic ring. For ortho-substituted benzoic acids, the mechanism can involve intramolecular hydrogen transfer. researchgate.net In some cases, decarboxylation can be coupled with other functionalizations, such as hydroxylation, facilitated by copper catalysts. nih.gov The decarboxylation of fluorinated phthalic anhydrides to the corresponding benzoic acids has also been reported, which can proceed in polar aprotic solvents, sometimes with the aid of a copper catalyst. google.com

Transformations of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, including oxidation, reduction, and various nucleophilic addition and condensation reactions.

The formyl group can be oxidized to a second carboxylic acid group, yielding 5-(trifluoromethyl)phthalic acid. This transformation can be achieved using a variety of oxidizing agents. A notable method involves visible-light photoredox catalysis with an iridium complex, which allows for the chemoselective oxidation of aldehydes to carboxylic acids under mild conditions. chemicalbook.com Ruthenium-based catalysts have also been effectively used for the oxidation of similar formyl-substituted aromatic compounds to their corresponding dicarboxylic acids. researchgate.netresearchgate.net

Interactive Data Table: Conditions for Oxidation of Aromatic Aldehydes

| Oxidizing System | Substrate | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ir(dFppy)3 / O2 | 2-(Trifluoromethyl)benzaldehyde | Acetonitrile (B52724) | Blue LEDs, 20°C | 2-(Trifluoromethyl)benzoic acid | 92 | chemicalbook.com |

| Ru/C / O2 | 5-Formyloxymethylfurfural | Water/Dioxane | - | 2,5-Furandicarboxylic acid | 93.5 | researchgate.net |

The aldehyde functionality is readily reduced to a primary alcohol, forming 2-(hydroxymethyl)-5-(trifluoromethyl)benzoic acid. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are effective for this transformation. masterorganicchemistry.com For the reduction of the carboxylic acid group in addition to the aldehyde, stronger reducing agents or specific methods are required. A combination of sodium borohydride and bromine has been shown to reduce benzoic acids to their corresponding benzyl (B1604629) alcohols. sci-hub.seresearchgate.net A borane-tetrahydrofuran (B86392) complex is also effective in reducing substituted benzoic acids to alcohols. guidechem.com The resulting diol, 2-(hydroxymethyl)-5-(trifluoromethyl)phenol, can be obtained if both the aldehyde and carboxylic acid are reduced.

The electrophilic carbon of the aldehyde group is susceptible to attack by a variety of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules.

Condensation with Amines: The reaction of 2-formylbenzoic acid derivatives with primary amines can lead to the formation of N-(3-phthalidyl) amines, which are derivatives of isobenzofuran-1(3H)-one. This transformation proceeds via nucleophilic addition of the amine to the aldehyde, followed by an intramolecular cyclization with the carboxylic acid group. imjst.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orglibretexts.org The aldehyde group of 2-formyl-5-(trifluoromethyl)benzoic acid can react with a phosphonium (B103445) ylide (Wittig reagent) to form a substituted styrene (B11656) derivative, with the location of the new double bond being precisely controlled. masterorganicchemistry.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like piperidinium (B107235) acetate. researchgate.net This would yield a substituted acrylic acid derivative.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of 2-Formyl-5-(trifluoromethyl)benzoic acid

The benzene ring of 2-Formyl-5-(trifluoromethyl)benzoic acid is substituted with three electron-withdrawing groups (EWGs): a formyl group (-CHO), a carboxylic acid group (-COOH), and a trifluoromethyl group (-CF3). These groups significantly influence the molecule's reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

All three substituents deactivate the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. This deactivation stems from the inductive and resonance effects of the EWGs, which pull electron density away from the ring, reducing its nucleophilicity. ontosight.ai

The directing effects of these groups are crucial in determining the regioselectivity of any potential substitution. The directing influence of each substituent is summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -COOH | C1 | Electron-withdrawing | Meta-directing |

| -CHO | C2 | Electron-withdrawing | Meta-directing |

| -CF3 | C5 | Electron-withdrawing | Meta-directing |

Data compiled from established principles of electrophilic aromatic substitution.

Considering the positions of the existing groups, an incoming electrophile would be directed as follows:

The -COOH group at C1 directs incoming electrophiles to positions C3 and C5. Position C5 is already occupied.

The -CHO group at C2 directs incoming electrophiles to positions C4 and C6.

The -CF3 group at C5 directs incoming electrophiles to positions C1 and C3. Position C1 is already occupied.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org For an SNAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, and the ring must be activated by strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. libretexts.org

While 2-Formyl-5-(trifluoromethyl)benzoic acid itself does not possess a typical leaving group for a classic SNAr reaction, its derivatives, such as a halogenated analogue, would be highly activated. For instance, in a hypothetical compound like 2-Fluoro-6-formyl-3-(trifluoromethyl)benzoic acid, the fluorine atom would be ortho and para to the strongly deactivating -CHO and -CF3 groups, making it highly susceptible to displacement by a nucleophile. The reaction would proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Stability and Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its high stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals. mdpi.com This stability is attributed to the strength of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry. mdpi.com

General Stability

Under most synthetic conditions, including acidic and basic media, the trifluoromethyl group on an aromatic ring is exceptionally robust and non-reactive. mdpi.comrsc.org It is resistant to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com This metabolic stability is a significant advantage in drug design, as it prevents the in-vivo breakdown of the molecule at that position. mdpi.comwikipedia.org

Potential Reactivity

Despite its general inertness, the C-CF3 bond can be cleaved under specific, harsh conditions. For example, reactions in superacids can lead to protolytic defluorination, potentially forming reactive carbocationic species. Some transition metal catalysts and strong Lewis acids have also been shown to facilitate reactions involving the trifluoromethyl group. However, these are not typical synthetic conditions, and for most practical purposes, the trifluoromethyl group in 2-Formyl-5-(trifluoromethyl)benzoic acid can be considered a stable, spectator group.

The primary influence of the -CF3 group on the molecule's reactivity is electronic. As a powerful electron-withdrawing group, it significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid and deactivates the benzene ring towards electrophilic attack. ontosight.aiinnospk.com

Intramolecular Interactions and Potential Cyclization Pathways

The ortho positioning of the formyl and carboxylic acid groups in 2-Formyl-5-(trifluoromethyl)benzoic acid allows for significant intramolecular interactions, primarily leading to ring-chain tautomerism.

Ring-Chain Tautomerism

This compound is expected to exist in equilibrium between its open-chain aldehydic acid form and a cyclic lactol form, 3-hydroxy-6-(trifluoromethyl)isobenzofuran-1(3H)-one. This is a well-documented phenomenon for 2-formylbenzoic acids. mdpi.comresearchgate.net In solution, the cyclic hemiacetal form often predominates. mdpi.com The powerful electron-withdrawing effect of the trifluoromethyl group at the 6-position may influence the position of this equilibrium.

Potential Cyclization Pathways

The bifunctional nature of 2-Formyl-5-(trifluoromethyl)benzoic acid makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The aldehyde and carboxylic acid functionalities can react with a wide range of binucleophilic reagents to undergo cyclization reactions.

For instance, condensation reactions with primary amines or hydrazines can lead to the formation of isoindolinone or phthalazinone derivatives, respectively. Superacid-catalyzed condensation with arenes can produce 3-aryl phthalides. morressier.com A notable example is the three-component reaction of 2-formylbenzoic acid with primary amines and phosphites, which, after an initial condensation, undergoes an intramolecular cyclization to yield isoindolin-1-one-3-phosphonates. researchgate.net These pathways highlight the potential of 2-Formyl-5-(trifluoromethyl)benzoic acid as a building block in synthetic chemistry.

Mechanistic Studies of Key Reactions Involving 2-Formyl-5-(trifluoromethyl)benzoic acid

While specific mechanistic studies detailing reactions of 2-Formyl-5-(trifluoromethyl)benzoic acid are not extensively documented, the mechanisms of its key reactions can be inferred from well-established principles for its constituent functional groups. A primary example is its participation in condensation reactions.

Mechanism of Condensation and Cyclization

A representative reaction is the formation of an N-substituted isoindolinone from the reaction of 2-Formyl-5-(trifluoromethyl)benzoic acid with a primary amine (R-NH2). The plausible mechanism involves several steps:

Imine Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This is followed by dehydration to form an intermediate imine (a Schiff base).

Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the imine then attacks the electrophilic carbonyl carbon of the carboxylic acid group. This intramolecular nucleophilic attack results in the formation of a five-membered ring.

Proton Transfer and Dehydration: A series of proton transfers followed by the elimination of a water molecule from the tetrahedral intermediate leads to the final, stable isoindolinone product.

This type of cascade reaction, where an initial intermolecular condensation is followed by an intramolecular cyclization, is a common and efficient strategy for constructing complex heterocyclic scaffolds from 2-formylbenzoic acid precursors. researchgate.net The reaction can often be catalyzed by acid or base, which facilitates the nucleophilic attack and dehydration steps.

Advanced Spectroscopic and Structural Elucidation of 2 Formyl 5 Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 2-Formyl-5-(trifluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-Formyl-5-(trifluoromethyl)benzoic acid is expected to show distinct signals corresponding to the acidic proton of the carboxyl group, the aldehydic proton, and the three protons on the aromatic ring.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet far downfield, typically in the range of δ 11.0-13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Aldehydic Proton (-CHO): The formyl proton is also significantly deshielded and is expected to resonate as a singlet around δ 10.0-10.5 ppm.

Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons at positions 3, 4, and 6. Their chemical shifts are influenced by the electron-withdrawing nature of the adjacent formyl, carboxyl, and trifluoromethyl groups.

H-6: This proton is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.

H-4: This proton is meta to the trifluoromethyl group and ortho to the formyl group, likely appearing as a doublet of doublets.

H-3: This proton is ortho to both the carboxyl and formyl groups, which would also cause significant deshielding, likely resulting in a doublet.

The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling (³J) and 2-3 Hz for meta coupling (⁴J).

Predicted ¹H NMR Data for 2-Formyl-5-(trifluoromethyl)benzoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 12.0 | broad singlet (br s) | N/A |

| -CHO | 10.2 | singlet (s) | N/A |

| H-6 | 8.3 | doublet (d) | J ≈ 2 Hz |

| H-4 | 8.1 | doublet of doublets (dd) | J ≈ 8 Hz, 2 Hz |

| H-3 | 7.9 | doublet (d) | J ≈ 8 Hz |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on the nine unique carbon environments in the molecule.

Carbonyl Carbons: The carboxyl (-COOH) and formyl (-CHO) carbons are the most deshielded, appearing significantly downfield. The formyl carbon is typically found around δ 190-200 ppm, while the carboxyl carbon appears around δ 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-5) will be deshielded. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms.

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is expected to appear as a quartet in the range of δ 120-130 ppm due to one-bond coupling with the fluorine atoms (¹JCF).

Predicted ¹³C NMR Data for 2-Formyl-5-(trifluoromethyl)benzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Formyl) | 192 |

| C=O (Carboxyl) | 168 |

| C-Ar (Aromatic) | 125-140 |

| C-CF₃ | 124 (quartet) |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

¹⁹F NMR is highly specific for fluorine-containing compounds. For 2-Formyl-5-(trifluoromethyl)benzoic acid, this technique would show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. Since there are no adjacent protons or other fluorine atoms, this signal is expected to be a sharp singlet. Its chemical shift, typically reported relative to a standard like CFCl₃, would be in the characteristic range for an aromatic -CF₃ group, often around δ -60 to -65 ppm.

Predicted ¹⁹F NMR Data for 2-Formyl-5-(trifluoromethyl)benzoic acid

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -63 | singlet (s) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between adjacent aromatic protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6 (a weaker, meta-coupling). The aldehydic and carboxylic protons, being singlets with no proton neighbors, would not show any cross-peaks.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the signals of H-3, H-4, and H-6 to their corresponding aromatic carbons (C-3, C-4, and C-6).

The aldehydic proton (-CHO) showing correlations to C-2 and C-3.

The aromatic proton H-3 showing correlations to the carbonyl carbons of both the formyl and carboxyl groups.

The aromatic proton H-6 showing correlations to the trifluoromethyl carbon and C-5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Formyl-5-(trifluoromethyl)benzoic acid would be characterized by several key absorption bands.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.info

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch would show one or two weaker bands around 2720-2820 cm⁻¹.

C=O Stretch (Carbonyl): Two distinct and strong carbonyl absorption bands would be present. The carboxylic acid C=O stretch is expected around 1700-1720 cm⁻¹, while the aldehyde C=O stretch would appear at a slightly higher wavenumber, around 1710-1730 cm⁻¹, due to conjugation with the aromatic ring.

C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-F Stretch (Trifluoromethyl): The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹.

Predicted IR Absorption Bands for 2-Formyl-5-(trifluoromethyl)benzoic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aldehyde) | 2720-2820 | Weak |

| C=O (Carboxylic Acid) | 1700-1720 | Strong |

| C=O (Aldehyde) | 1710-1730 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Weak |

| C-F (Trifluoromethyl) | 1100-1350 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Formyl-5-(trifluoromethyl)benzoic acid would be dominated by absorptions arising from its aromatic system and carbonyl groups.

The primary electronic transitions expected are π → π* transitions associated with the substituted benzene ring. The presence of the carboxyl, formyl, and trifluoromethyl groups, which act as chromophores and auxochromes, would cause a bathochromic (red) shift of the characteristic benzene absorption bands.

π → π Transitions:* Strong absorptions are expected in the UV region, likely between 200 and 300 nm, corresponding to electronic transitions within the conjugated aromatic system.

n → π Transitions:* The carbonyl groups of the aldehyde and carboxylic acid functions also possess non-bonding (n) electrons. These can undergo weaker n → π* transitions, which would appear as low-intensity absorption bands at longer wavelengths, potentially above 300 nm. These are often observed as shoulders on the more intense π → π* bands.

Predicted UV-Vis Absorption Maxima (λmax) for 2-Formyl-5-(trifluoromethyl)benzoic acid

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~250-290 | π → π | Substituted Benzene Ring |

| >300 | n → π | C=O (Aldehyde/Carboxyl) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For 2-Formyl-5-(trifluoromethyl)benzoic acid, the theoretical exact mass can be calculated based on its molecular formula, C₉H₅F₃O₃.

A typical HRMS analysis would provide an experimental mass value with high precision, which would then be compared to the calculated theoretical mass. The difference, expressed in parts per million (ppm), would ideally be very small, thus confirming the elemental composition.

Table 1: Theoretical Molecular Formula Data for 2-Formyl-5-(trifluoromethyl)benzoic acid

| Parameter | Value |

| Molecular Formula | C₉H₅F₃O₃ |

| Theoretical Exact Mass | 218.0191 g/mol |

| Molar Mass | 218.13 g/mol |

Note: This table represents theoretical data. No experimental HRMS data was found.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the conformational properties, intermolecular interactions, and crystal packing of 2-Formyl-5-(trifluoromethyl)benzoic acid.

A crystallographic study would reveal the preferred conformation of the molecule in the solid state. Key parameters, such as the torsional angles between the phenyl ring and the carboxylic acid and formyl substituents, would be determined. This information is crucial for understanding the steric and electronic effects influencing the molecule's shape.

The presence of a carboxylic acid group suggests the high likelihood of strong intermolecular hydrogen bonding, potentially leading to the formation of dimers or more extended networks. An X-ray crystal structure would allow for the detailed characterization of these hydrogen bonds, including donor-acceptor distances and angles. Other non-covalent interactions, such as π-π stacking or interactions involving the trifluoromethyl group, would also be elucidated.

Computational and Theoretical Chemistry Studies of 2 Formyl 5 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the ground-state geometry of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium structure of 2-Formyl-5-(trifluoromethyl)benzoic acid can be determined with high accuracy. ucl.ac.ukresearchgate.net

The geometry optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-Formyl-5-(trifluoromethyl)benzoic acid, DFT calculations would likely show a planar or near-planar arrangement of the benzene (B151609) ring and the carboxylic acid group to maximize conjugation. However, steric hindrance between the ortho-formyl group and the carboxylic acid group may cause a slight twisting of the carboxyl group out of the plane of the benzene ring. This "ortho-effect" is a known phenomenon in substituted benzoic acids. libretexts.org

The presence of the bulky and highly electronegative trifluoromethyl group at the meta-position relative to the carboxyl group and para to the formyl group will influence the geometry primarily through electronic effects, slightly altering the bond lengths within the benzene ring. The C-C bond lengths adjacent to the electron-withdrawing substituents would be expected to be slightly shorter than standard aromatic C-C bonds.

Table 1: Predicted Geometrical Parameters for 2-Formyl-5-(trifluoromethyl)benzoic acid from DFT Calculations (Note: These are representative values based on calculations of similar substituted benzoic acids. Actual values would require specific DFT calculations for this molecule.)

| Parameter | Predicted Value |

| C(carboxyl)-C(ring) Bond Length | ~1.48 Å |

| C=O (carboxyl) Bond Length | ~1.21 Å |

| O-H (carboxyl) Bond Length | ~0.97 Å |

| C(formyl)-C(ring) Bond Length | ~1.49 Å |

| C=O (formyl) Bond Length | ~1.22 Å |

| C-CF3 Bond Length | ~1.53 Å |

| C-C (aromatic) Bond Lengths | 1.39 - 1.41 Å |

| O-C-C (carboxyl) Bond Angle | ~118° |

| C-C-C (ring) Bond Angles | ~119-121° |

| C-C(O)-OH Dihedral Angle | 5-15° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. ucsb.edu For 2-Formyl-5-(trifluoromethyl)benzoic acid, both the formyl and trifluoromethyl groups are strong electron-withdrawing groups. This would lead to a significant lowering of both the HOMO and LUMO energy levels compared to unsubstituted benzoic acid. The HOMO is expected to be distributed over the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO is likely to be localized on the benzene ring and particularly on the formyl group, which is a potent electrophilic site. A relatively small HOMO-LUMO gap would suggest higher chemical reactivity.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. ucla.edu It identifies regions of electron excess (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue). wolfram.com For 2-Formyl-5-(trifluoromethyl)benzoic acid, the MEP map would show the most negative potential around the oxygen atoms of both the carboxyl and formyl groups, indicating these are the primary sites for electrophilic attack. The most positive potential would be located on the acidic hydrogen of the carboxyl group, confirming its susceptibility to deprotonation. The hydrogen atom of the formyl group would also exhibit a positive potential, making it a potential site for nucleophilic attack on the adjacent carbonyl carbon.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, aiding in the identification and characterization of molecules.

NMR Spectroscopy : DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. ucl.ac.uk For 2-Formyl-5-(trifluoromethyl)benzoic acid, the aromatic protons would show distinct signals due to the asymmetric substitution pattern. The strong electron-withdrawing nature of the substituents would shift these protons downfield (to higher ppm values). The formyl proton would appear as a singlet at a significantly downfield position (typically >10 ppm), and the acidic proton of the carboxylic acid would be a broad singlet, also at a high chemical shift.

IR Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy. These theoretical frequencies can be correlated with experimental Infrared (IR) spectra. Key predicted vibrational modes for this molecule would include a strong C=O stretching frequency for the carboxylic acid (~1700-1730 cm⁻¹), another strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹), a broad O-H stretching band (~2500-3300 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (~1100-1350 cm⁻¹).

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). The extended conjugation and the presence of auxochromic and chromophoric groups in 2-Formyl-5-(trifluoromethyl)benzoic acid would result in characteristic absorption bands in the UV region. researchgate.net

Table 2: Predicted Spectroscopic Data for 2-Formyl-5-(trifluoromethyl)benzoic acid (Note: These are representative values based on calculations of similar molecules.)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | 7.8 - 8.5 ppm |

| Chemical Shift (-CHO) | 10.0 - 10.5 ppm | |

| Chemical Shift (-COOH) | 12.0 - 13.0 ppm | |

| IR | Vibrational Frequency (C=O, acid) | ~1720 cm⁻¹ |

| Vibrational Frequency (C=O, aldehyde) | ~1705 cm⁻¹ | |

| Vibrational Frequency (O-H stretch) | 2500-3300 cm⁻¹ (broad) | |

| Vibrational Frequency (C-F stretch) | 1100-1350 cm⁻¹ (strong, multiple bands) | |

| UV-Vis | λmax (π→π*) | ~250-290 nm |

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding mechanisms. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed potential energy surface for a reaction can be constructed. nih.gov

For 2-Formyl-5-(trifluoromethyl)benzoic acid, a key reaction to study would be the nucleophilic addition to the formyl group's carbonyl carbon. Theoretical calculations could model the reaction with a nucleophile (e.g., a hydride source or an organometallic reagent). The process would involve:

Locating the Transition State (TS): This is the highest energy point along the reaction coordinate. Its geometry represents the structure where bonds are partially broken and formed.

Frequency Calculations: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the product.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state downhill to both the reactants and the products, confirming that the located TS connects the desired species.

The activation energy (Ea) for the reaction can be determined from the energy difference between the reactants and the transition state. This allows for the theoretical prediction of reaction rates and the comparison of different possible mechanistic pathways. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.trnih.gov While no specific QSAR studies on derivatives of 2-Formyl-5-(trifluoromethyl)benzoic acid were found, a theoretical framework for such a study can be proposed.

A QSAR study would involve synthesizing a library of derivatives by modifying the substituents on the aromatic ring or by reacting the formyl or carboxyl groups. For each derivative, a set of molecular descriptors would be calculated. ucsb.edu These descriptors quantify various aspects of the molecule's structure and properties. hufocw.org

Table 3: Relevant Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges, Hammett constants |

| Steric/Topological | Molecular weight, Molar refractivity, Surface area, Shape indices (e.g., Kappa indices) |

| Lipophilic | LogP (partition coefficient) |

| Quantum Chemical | Total energy, Solvation energy |

Once the descriptors are calculated and the biological activity (e.g., enzyme inhibition, antimicrobial activity) is experimentally measured, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model. nih.govnih.gov Such a model could take the form:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

Investigation of Substituent Effects on Acidity and Reactivity using Computational Models

The acidity and reactivity of 2-Formyl-5-(trifluoromethyl)benzoic acid are heavily influenced by its two powerful electron-withdrawing substituents. libretexts.orgnih.gov

Effect on Acidity : The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thus increasing the acidity (lowering the pKa). researchgate.net Both the formyl (-CHO) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing through inductive and resonance effects. nih.gov Their presence is predicted to make 2-Formyl-5-(trifluoromethyl)benzoic acid significantly more acidic than unsubstituted benzoic acid.

The Hammett equation provides a quantitative way to assess these effects. researchgate.net The substituent constant (σ) quantifies the electronic effect of a substituent. libretexts.org

σ_meta for -CF₃ is +0.43

σ_para for -CHO is approximately +0.57 rsc.org

Since the trifluoromethyl group is meta to the carboxylic acid and the formyl group is ortho, a direct application of the standard Hammett equation is complex due to the ortho-effect. libretexts.org However, the large positive σ values indicate a substantial increase in acidity. Computational models can directly calculate the change in Gibbs free energy (ΔG) for the deprotonation reaction, providing a theoretical pKa value that accounts for all electronic and steric effects. nih.govmdpi.com

Effect on Reactivity : The electron-withdrawing groups deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, they activate the ring towards nucleophilic aromatic substitution, although such reactions are generally difficult on benzene rings without a suitable leaving group. The most significant impact on reactivity is at the substituent sites. The electrophilicity of the formyl carbon is enhanced by the additional electron-withdrawing effect of the trifluoromethyl group, making it more susceptible to nucleophilic attack compared to benzaldehyde.

Application As a Chemical Building Block and Precursor

Role of 2-Formyl-5-(trifluoromethyl)benzoic acid in the Synthesis of Advanced Organic Intermediates

The dual functionality of 2-formyl-5-(trifluoromethyl)benzoic acid makes it a valuable starting material for the construction of advanced organic intermediates, particularly heterocyclic systems. The presence of the aldehyde and carboxylic acid groups in an ortho position facilitates intramolecular reactions, leading to the formation of fused ring systems. This compound is a trifluoromethylated analogue of 2-carboxybenzaldehyde, which is known to be a versatile precursor for a variety of heterocyclic compounds, including isoindolinones and phthalazinones, which are of interest in medicinal chemistry. wikipedia.org

The reactivity of the formyl group allows for nucleophilic additions and condensations, while the carboxylic acid group can undergo esterification, amidation, or serve as a directing group in certain reactions. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring and the functional groups. It is a key feature in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and bioavailability. ontosight.aiinnospk.com Consequently, 2-formyl-5-(trifluoromethyl)benzoic acid is a strategic building block for introducing the trifluoromethylphenyl moiety into larger, more complex molecules with potential biological activity.

The general synthetic utility of 2-acylbenzoic acids, a class to which 2-formyl-5-(trifluoromethyl)benzoic acid belongs, has been demonstrated in the construction of various heterocyclic scaffolds. These reactions often proceed through a cascade mechanism, where an initial reaction at one functional group is followed by an intramolecular cyclization involving the other. This efficient approach allows for the rapid assembly of complex molecular architectures from a single, readily available starting material.

A summary of potential heterocyclic systems derivable from 2-formylbenzoic acid analogues is presented below:

| Starting Material Analogue | Reagent | Resulting Heterocyclic System |

| 2-Formylbenzoic acid | Primary amines | Isoindolinones |

| 2-Formylbenzoic acid | Hydrazines | Phthalazinones |

| 2-Formylbenzoic acid | Grignard reagents (via lactol tautomer) | Substituted Phthalides |

Derivatization for Material Science Applications

While direct applications of 2-formyl-5-(trifluoromethyl)benzoic acid in polymer synthesis are not extensively documented, its structure presents significant potential for the creation of novel functional polymers. The bifunctional nature of the molecule allows for its incorporation into polymer backbones or as pendant groups, imparting specific properties due to the trifluoromethyl substituent.

The carboxylic acid and formyl groups can be chemically modified to yield polymerizable monomers. For instance, the carboxylic acid can be converted to an ester or an acid chloride, and the formyl group can be reduced to a hydroxyl group or oxidized to another carboxylic acid. These transformations would yield monomers suitable for various polymerization techniques, such as condensation polymerization to form polyesters or polyamides.

The incorporation of the trifluoromethyl group into polymers is a well-established strategy for enhancing thermal stability, chemical resistance, and modifying optical and surface properties. For example, polyesters containing 4-hydroxy-2-(trifluoromethyl)benzoic acid have been shown to self-assemble into unique crystalline structures. ossila.com This suggests that polymers derived from 2-formyl-5-(trifluoromethyl)benzoic acid could exhibit interesting self-assembly behaviors and find applications in advanced materials.

Utilization in the Design and Synthesis of Ligands for Coordination Chemistry

In the field of coordination chemistry, 2-formyl-5-(trifluoromethyl)benzoic acid is a promising candidate for the design of novel ligands for metal complexes and the construction of metal-organic frameworks (MOFs). The carboxylic acid group can act as a coordination site for metal ions, while the formyl group can be further functionalized to introduce additional donor atoms, creating multidentate ligands. rsc.org

The presence of the trifluoromethyl group can significantly influence the properties of the resulting metal complexes. Fluorinated ligands are known to enhance the hydrophobicity and stability of MOFs, which can be advantageous for applications in gas storage and separation, particularly for CO2 capture. rsc.org The electron-withdrawing nature of the CF3 group can also modulate the electronic properties of the metal center, which is crucial for catalytic applications.

The general approach to utilizing benzoic acid derivatives in MOF synthesis involves the reaction of the ligand with a metal salt under solvothermal conditions. The resulting framework's topology and properties are dictated by the coordination geometry of the metal ion and the structure and functionality of the organic linker. The bifunctionality of 2-formyl-5-(trifluoromethyl)benzoic acid offers the potential to create MOFs with tunable pore environments and functionalities.

Application in the Construction of Supramolecular Assemblies

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, to direct the self-assembly of molecules into well-defined, higher-order structures. Benzoic acid and its derivatives are well-known building blocks for supramolecular assemblies due to the ability of the carboxylic acid group to form robust hydrogen-bonded dimers. researchgate.net

The introduction of a trifluoromethyl group can influence the self-assembly process through steric effects and by modifying the electronic properties of the molecule. Perfluoroalkylated benzoic acids have been shown to act as gelators, forming supramolecular gels in organic solvents. nih.govnih.gov This suggests that 2-formyl-5-(trifluoromethyl)benzoic acid could also participate in the formation of ordered supramolecular structures, such as gels, liquid crystals, or two-dimensional networks on surfaces. mpg.de The interplay between the hydrogen bonding of the carboxylic acid, potential interactions involving the formyl group, and the influence of the trifluoromethyl substituent could lead to the formation of novel supramolecular architectures with interesting properties.

Precursor in Agrochemical Research and Development (general chemical intermediates, not specific products)

The trifluoromethyl group is a common feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. ontosight.ai Its presence often leads to increased efficacy and metabolic stability. As a result, trifluoromethyl-substituted aromatic compounds are highly valuable intermediates in agrochemical synthesis.

2-Formyl-5-(trifluoromethyl)benzoic acid serves as a versatile precursor for introducing the 2-formyl-5-(trifluoromethyl)phenyl moiety into potential new agrochemical candidates. The aldehyde and carboxylic acid functionalities can be readily transformed into a variety of other chemical groups, allowing for the synthesis of a diverse library of compounds for biological screening. For example, the aldehyde can be converted to an oxime, a Schiff base, or a heterocyclic ring, while the carboxylic acid can be derivatized as an ester or an amide. These transformations are fundamental in the lead optimization process in agrochemical research.

Intermediate in the Synthesis of Diverse Fluorinated Compounds with Potential Research Utility

The strategic placement of the trifluoromethyl group on the aromatic ring, combined with the two reactive functional groups, makes 2-formyl-5-(trifluoromethyl)benzoic acid a valuable intermediate for the synthesis of a wide range of fluorinated compounds for research purposes. The trifluoromethyl group is crucial in the design of new pharmaceuticals and materials due to its unique electronic properties and steric profile. rsc.orgacs.org

The chemical reactivity of 2-formyl-5-(trifluoromethyl)benzoic acid allows it to be a starting point for multi-step syntheses. The formyl group can undergo a variety of transformations, including oxidation, reduction, and participation in carbon-carbon bond-forming reactions. Similarly, the carboxylic acid group can be converted into numerous other functionalities. This versatility enables chemists to use this compound as a scaffold to build more complex molecules containing the trifluoromethylphenyl core, which can then be evaluated for a wide range of applications, from medicinal chemistry to materials science. organic-chemistry.orgbeilstein-journals.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While the synthesis of substituted benzoic acids and benzaldehydes is well-established, future research should focus on developing novel synthetic routes to 2-Formyl-5-(trifluoromethyl)benzoic acid that align with the principles of green chemistry. wjpmr.comnih.govmdpi.com Current multi-step syntheses could be optimized to improve atom economy, reduce waste, and avoid the use of hazardous reagents.

Promising areas for investigation include:

Photocatalytic Approaches: Visible-light-driven photocatalysis offers a sustainable method for both carboxylation using CO2 and the synthesis of aldehydes. rsc.orgrsc.org Research into a direct photocatalytic formylation and carboxylation of trifluoromethylbenzene could provide a more environmentally benign and efficient pathway. nih.gov

One-Pot Procedures: The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly increase efficiency. liberty.eduacs.orgresearchgate.net Methodologies employing stable intermediates, such as aluminum hemiaminals, could be adapted for the synthesis of this trifluoromethylated analogue. rug.nl

Solvent-Free and Aqueous Media Reactions: Exploring solid-state reactions or syntheses in water would drastically reduce the reliance on volatile organic solvents, minimizing environmental impact. wjpmr.commdpi.com Selenium-catalyzed oxidation of the corresponding alcohol in aqueous media represents a potential green route to the carboxylic acid moiety. mdpi.com

The table below outlines potential sustainable methodologies and their targeted improvements.

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Key Principle | Potential Advantage | Relevant Precedent |

|---|---|---|---|

| Visible-Light Photocatalysis | Utilizes light energy to drive reactions under mild conditions. | Reduced energy consumption; use of CO2 as a C1 source. | Carboxylation of aryl compounds; oxidation of alcohols to aldehydes. rsc.orgrsc.org |

| One-Pot Synthesis | Combines multiple reaction steps in a single vessel. | Increased efficiency; reduced waste from purification steps. | Two-step, one-pot reduction/cross-coupling for substituted benzaldehydes. acs.org |

| Mechanochemistry | Uses mechanical force (e.g., grinding) to induce reactions. | Solvent-free conditions; reduced energy input. | Solvent-free synthesis of benzilic acid from benzil. wjpmr.com |

Exploration of Bio-orthogonal Reactions Involving 2-Formyl-5-(trifluoromethyl)benzoic acid Derivatives

Bio-orthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes. stanford.edunih.gov The aldehyde functionality is a known reactive partner in several bio-orthogonal ligations, such as oxime and hydrazone formation. nih.gov Future research should explore the use of 2-Formyl-5-(trifluoromethyl)benzoic acid derivatives in this context.

By attaching a derivative of this compound to a biomolecule (e.g., a protein or a sugar), the exposed aldehyde group can serve as a chemical handle for selective labeling and imaging. The strong electron-withdrawing nature of the trifluoromethyl group may influence the kinetics of ligation reactions, a factor that warrants detailed investigation. A key research direction would be to synthesize probes based on this scaffold and evaluate their performance in cell labeling experiments, comparing their reaction rates and stability against existing aldehyde-based probes. researchgate.net

Advanced Materials Research Incorporating 2-Formyl-5-(trifluoromethyl)benzoic acid as a Monomer

The incorporation of trifluoromethyl groups into polymers is a proven strategy for developing high-performance materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. nasa.govresearchgate.netrsc.org The bifunctional nature of 2-Formyl-5-(trifluoromethyl)benzoic acid makes it an attractive, yet unexplored, monomer for advanced materials.

Future research avenues include:

Coordination Polymers and MOFs: The carboxylate and formyl groups can act as coordinating sites for metal ions, enabling the construction of new metal-organic frameworks (MOFs) or coordination polymers. nih.govmdpi.com The properties of these materials, such as porosity and catalytic activity, could be tuned by the electronic effects of the -CF3 group.

Deeper Investigation into Mechanistic Pathways via Advanced Kinetic Studies

A deeper understanding of how the trifluoromethyl group influences reaction mechanisms is crucial for the rational design of new synthetic applications. Advanced kinetic and computational studies could provide valuable insights. Kinetic analysis of condensation reactions involving aromatic aldehydes has shown that electron-withdrawing substituents significantly accelerate reaction rates. znaturforsch.com

Future studies should focus on quantifying this effect for 2-Formyl-5-(trifluoromethyl)benzoic acid in various reactions. This could involve:

Spectrophotometric Kinetic Analysis: Measuring the reaction rates of this compound compared to non-fluorinated analogues in reactions like Knoevenagel or aldol (B89426) condensations. znaturforsch.comlp.edu.ua

Computational Modeling: Using Density Functional Theory (DFT) to model reaction pathways and transition states, which would elucidate the electronic influence of the -CF3 group on reaction barriers and intermediates. rsc.org Such studies are particularly relevant for understanding stereoselectivities in complex cycloadditions. rsc.org

The table below compares kinetic data for a related reaction, highlighting the type of data that should be pursued for 2-Formyl-5-(trifluoromethyl)benzoic acid.

Table 2: Kinetic Data for the Condensation of Substituted Benzaldehydes with Meldrum's Acid

| Benzaldehyde Substituent | Rate Constant (k) at 298 K (L mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| p-N(CH₃)₂ | 0.009 | 43.1 | -168.3 |

| p-OCH₃ | 0.038 | 38.6 | -173.8 |

| H | 0.089 | 36.1 | -176.3 |

| p-Cl | 0.198 | 31.7 | -184.2 |

| m-NO₂ | 0.695 | 29.8 | -181.3 |

| p-NO₂ | 0.981 | 27.2 | -185.9 |

Data adapted from kinetic studies on related aromatic aldehydes, illustrating the impact of electron-withdrawing/donating groups. znaturforsch.com

Synergistic Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The structure of 2-formylbenzoic acid is exceptionally well-suited for MCRs, and numerous studies have demonstrated its utility in synthesizing complex heterocyclic scaffolds like isoindolinones. nih.govrsc.orgresearchgate.netresearchgate.net

A significant and unexplored opportunity lies in using 2-Formyl-5-(trifluoromethyl)benzoic acid in these established MCRs. This would provide rapid access to a diverse library of novel, highly functionalized, and fluorinated molecules. The Passerini and Ugi reactions, which utilize an aldehyde, a carboxylic acid, an isocyanide, and (for Ugi) an amine, are particularly promising. researchgate.netnih.govresearchgate.netnih.govbeilstein-journals.org Applying this trifluoromethylated building block to known MCRs could lead to the discovery of new compounds with potential applications in medicinal chemistry and materials science.

Design of Novel Catalytic Systems Based on 2-Formyl-5-(trifluoromethyl)benzoic acid Scaffolds

The ability of 2-Formyl-5-(trifluoromethyl)benzoic acid to act as a ligand for metal ions opens the door to the design of novel catalytic systems. The formyl and carboxylate groups can function as a bidentate chelating system, creating a stable scaffold for a catalytically active metal center. nih.govresearchgate.net

Future research should explore the synthesis of coordination complexes with various transition metals (e.g., copper, zinc, palladium) and investigate their catalytic activities. mdpi.comrsc.org The electron-withdrawing trifluoromethyl group would modulate the electronic properties of the metal center, potentially enhancing its Lewis acidity or altering its redox potential. This could lead to catalysts with unique reactivity or selectivity in reactions such as cyanosilylation, hydroformylation, or C-C coupling reactions. mdpi.combeilstein-journals.org This approach represents a largely untapped area for creating bespoke catalysts for challenging organic transformations.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 2-Formyl-5-(trifluoromethyl)benzoic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route is:

Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents).

Formylation : Direct formylation at the ortho position using directed ortho-metalation (DoM) strategies or Vilsmeier-Haack conditions (POCl₃/DMF).

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Key Challenges : Competing reactivity of the trifluoromethyl group and steric hindrance during formylation.

Advanced: How does the trifluoromethyl group influence the electronic and steric properties of 2-Formyl-5-(trifluoromethyl)benzoic acid in reaction pathways?

Methodological Answer:

The -CF₃ group is strongly electron-withdrawing, which:

- Activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks .

- Steric effects may hinder reactions at the para position. Computational studies (e.g., DFT using B3LYP/6-31G*) can map electron density distributions and predict reactive sites. For example, the formyl group’s electrophilicity is enhanced by -CF₃, favoring nucleophilic additions .

Data Contradiction : NMR may show unexpected shifts due to through-space F···H interactions; DFT modeling helps resolve such ambiguities .

Basic: What spectroscopic techniques are critical for characterizing 2-Formyl-5-(trifluoromethyl)benzoic acid?

Methodological Answer:

- ¹H/¹³C NMR : Identify formyl proton (δ ~10 ppm) and CF₃-induced deshielding in adjacent carbons.

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group.